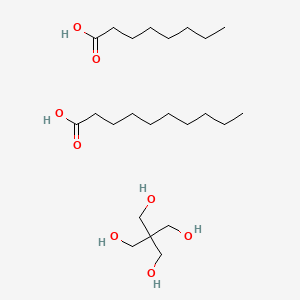
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, is a chemical compound with the molecular formula C23H48O8 and a molecular weight of 452.63 . This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The preparation of decanoic acid, mixed esters with octanoic acid and pentaerythritol, typically involves the esterification reaction of pentaerythritol with decanoic acid and octanoic acid. The process generally includes the following steps:
Acid Catalysis: Pentaerythritol is reacted with decanoic acid and octanoic acid in the presence of an acid catalyst.
Heating: The reaction mixture is heated to facilitate the esterification process.
Water Removal: Water formed during the reaction is continuously removed to drive the reaction to completion.
Purification: The resulting ester is purified through distillation or other purification techniques.
Analyse Chemischer Reaktionen
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide. The major products formed from these reactions are the corresponding acids, alcohols, and pentaerythritol .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the production of lubricants, plasticizers, and coatings due to its excellent lubrication properties and stability
Wirkmechanismus
The mechanism of action of decanoic acid, mixed esters with octanoic acid and pentaerythritol, involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and pentaerythritol, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid, can be compared with other similar compounds such as:
Pentaerythritol tetrahexanoate: Similar in structure but with hexanoic acid instead of octanoic and decanoic acids.
Trimethylolpropane esters: These esters have similar applications in lubricants and coatings but differ in their molecular structure and properties.
Propylene glycol diesters: These compounds also serve as plasticizers and lubricants but have different chemical properties and applications
The uniqueness of decanoic acid, mixed esters with octanoic acid and pentaerythritol, lies in its specific combination of acids and pentaerythritol, which imparts unique properties such as low volatility, high thermal stability, and excellent lubrication performance .
Eigenschaften
CAS-Nummer |
68441-68-9 |
|---|---|
Molekularformel |
C23H48O8 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;decanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;6-1-5(2-7,3-8)4-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-9H,1-4H2 |
InChI-Schlüssel |
GFFYVKLAGBXHIN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Key on ui other cas no. |
93281-00-6 68441-68-9 |
Physikalische Beschreibung |
Liquid; OtherSolid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















